molecular formula C15H16N2O3 B5427894 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one

3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one

Cat. No. B5427894
M. Wt: 272.30 g/mol
InChI Key: CGOYCMRUDYETJV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is not fully understood. However, it has been reported to exhibit its biological activities through the modulation of various molecular targets, including enzymes and receptors. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits a dose-dependent inhibition of COX-2 activity and reduces the production of pro-inflammatory cytokines. It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain fields.

Future Directions

There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one involves the condensation of 3,4-dimethoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with propionic anhydride to obtain this compound. This method has been reported to have a high yield and purity of the final product.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In environmental science, this compound has been reported to exhibit high sensitivity and selectivity towards the detection of heavy metal ions in water.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17-12(8-9-16-17)13(18)6-4-11-5-7-14(19-2)15(10-11)20-3/h4-10H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOYCMRUDYETJV-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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